NP-C86 is a small molecule identified as a stabilizer of long noncoding RNA (lncRNA) known as GAS5. This compound has garnered attention for its role in increasing GAS5 levels and enhancing glucose uptake in adipocytes, particularly in the context of type 2 diabetes management. The compound exhibits high specificity and efficient cellular uptake, making it a promising candidate for therapeutic applications targeting noncoding RNAs. Its IUPAC name is 2-((4S,10S,16S,22S)-16-(4-Aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide .
NP-C86 was developed through a combinatorial library screening aimed at identifying compounds that could bind to GAS5. It is classified as a small molecule drug candidate with potential applications in the field of RNA therapeutics. The compound's ability to stabilize lncRNA suggests its role in modulating RNA stability and function within cells .
The synthesis of NP-C86 involves several steps typical of small molecule drug development. Initial chemical design focuses on optimizing the structure for binding affinity to GAS5. The synthesis process includes:
The molecular structure of NP-C86 is characterized by a complex arrangement of multiple functional groups that facilitate its interaction with GAS5. The structure includes:
The compound's three-dimensional conformation can be modeled using computational chemistry tools to predict its interaction with RNA structures .
NP-C86 primarily functions by binding to GAS5, preventing its degradation through nonsense-mediated decay pathways. This interaction stabilizes the RNA transcript and enhances its functional capacity within cells.
The binding kinetics of NP-C86 to GAS5 have been quantified using fluorescence polarization assays, revealing a dissociation constant (K_d) of approximately 153 nM. This indicates a strong affinity for the target RNA .
NP-C86 acts as an inhibitor of the interaction between GAS5 and UPF1 (upframeshift protein 1), which is responsible for mediating the decay of noncoding RNAs. By blocking this interaction:
This mechanism highlights the potential of NP-C86 as a therapeutic agent for metabolic disorders like type 2 diabetes .
Experimental studies have demonstrated that administration of NP-C86 leads to significant improvements in insulin signaling pathways and glucose uptake in diabetic models .
The chemical stability of NP-C86 under various conditions has been assessed, showing resilience over time when stored appropriately (dry and dark at low temperatures) .
NP-C86 has several potential applications in scientific research and therapeutic development:
Type 2 diabetes mellitus (T2DM) represents a global metabolic epidemic characterized by chronic hyperglycemia resulting from insulin resistance and β-cell dysfunction. In the United States alone, approximately 38 million individuals (10% of the population) have T2DM, while 97.6 million adults (38%) have prediabetes—a condition projected to affect 107.7 million by 2030 [1] [10]. The disease burden is particularly severe among veterans, where prevalence rates reach 25% compared to 10% in the general population, partly attributable to obesity (affecting 78% of veterans) and service-related risk factors [1] [4].
At the molecular level, insulin resistance manifests as impaired glucose uptake in peripheral tissues (adipose, muscle, liver) due to dysfunctional insulin signaling cascades. This dysregulation involves reduced insulin receptor (IR) expression, defective phosphorylation events, and diminished translocation of glucose transporter GLUT4 to the plasma membrane [6]. Chronic hyperglycemia subsequently drives diabetic complications—retinopathy, nephropathy, neuropathy, and cardiovascular disease—through mechanisms involving advanced glycation end-products (AGEs), oxidative stress, and inflammation [5] [10].
Long non-coding RNAs (lncRNAs), defined as transcripts >200 nucleotides without protein-coding capacity, are emerging as master regulators of metabolic processes. They modulate gene expression through diverse mechanisms: chromatin remodeling, transcriptional interference, and post-transcriptional regulation (e.g., mRNA stability, microRNA sponging) [5] [9]. In diabetes, lncRNAs influence β-cell function, insulin sensitivity, and glucose metabolism. For example:
These molecules exhibit tissue-specific expression patterns, making them attractive targets for precision therapeutics in metabolic diseases.
Growth Arrest-Specific 5 (GAS5) is a lncRNA encoded on chromosome 1q25.1, initially identified for its role in cell cycle arrest and apoptosis. Its transcript contains a premature termination codon (PTC), making it susceptible to degradation via the nonsense-mediated decay (NMD) pathway mediated by UPF-1 helicase [1] [6] [10]. Critically, GAS5 is downregulated in multiple diabetic contexts:
Functionally, GAS5 depletion impairs insulin signaling by:
This positions GAS5 restoration as a promising therapeutic strategy for T2DM.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3